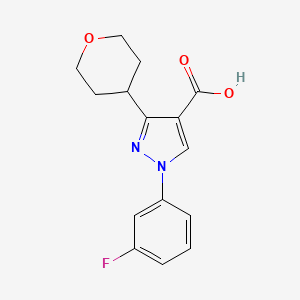

1-(3-Fluorophenyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid

Description

Propriétés

IUPAC Name |

1-(3-fluorophenyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FN2O3/c16-11-2-1-3-12(8-11)18-9-13(15(19)20)14(17-18)10-4-6-21-7-5-10/h1-3,8-10H,4-7H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEANJUZMLCJRLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NN(C=C2C(=O)O)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3-Fluorophenyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid is a novel pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of pyrazole derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antifungal activities.

- Molecular Formula : C12H12FN3O3

- Molecular Weight : 263.24 g/mol

- CAS Number : [insert CAS number if available]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity to target enzymes and receptors, which may include cyclooxygenases (COX), androgen receptors, and others involved in inflammatory and proliferative pathways.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

-

Anti-inflammatory Activity :

- Studies have demonstrated that pyrazole derivatives can significantly inhibit COX enzymes, which play a crucial role in the inflammatory process. For instance, compounds similar to this compound have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2, indicating potent anti-inflammatory effects compared to standard medications like diclofenac .

-

Anticancer Activity :

- A series of pyrazole derivatives have been evaluated for their antiproliferative effects on various cancer cell lines. For example, compounds with structural similarities demonstrated significant inhibition of prostate cancer cell lines (LNCaP and PC-3), with some achieving IC50 values as low as 18 μmol/L . The mechanism often involves modulation of androgen receptor activity and downregulation of prostate-specific antigen (PSA) levels.

- Antifungal Activity :

Case Study 1: Anti-inflammatory Efficacy

In a controlled study evaluating the anti-inflammatory effects of various pyrazole derivatives, it was found that compounds featuring the oxan ring structure exhibited superior COX inhibition compared to their non-fluorinated counterparts. The study utilized carrageenan-induced paw edema models in rats to assess efficacy, revealing that specific substitutions on the pyrazole ring significantly enhanced anti-inflammatory activity.

| Compound | IC50 (μM) | COX Selectivity Index |

|---|---|---|

| Compound A | 0.02 | 8.22 |

| Compound B | 0.04 | 9.31 |

| This compound | TBD | TBD |

Case Study 2: Anticancer Activity in Prostate Cancer

A novel series of pyrazole derivatives were synthesized and tested for their antiproliferative effects against LNCaP prostate cancer cells. Among these, a derivative structurally related to this compound demonstrated an IC50 value of 18 μmol/L, indicating significant potential for further development as an anticancer therapeutic.

| Compound | Cell Line | IC50 (μM) | PSA Inhibition (%) |

|---|---|---|---|

| Lead Compound | LNCaP | 18 | 46 |

| Control (T3) | LNCaP | TBD | TBD |

Applications De Recherche Scientifique

Medicinal Chemistry

1-(3-Fluorophenyl)-3-(oxan-4-yl)pyrazole-4-carboxylic acid is utilized as a building block in the synthesis of various pharmacologically active compounds. Its fluorinated structure enhances biological activity and selectivity, making it a valuable component in drug discovery.

Case Studies in Drug Development

- Anti-inflammatory Agents : The compound is a precursor for synthesizing novel anti-inflammatory agents. For instance, derivatives of this compound have been shown to exhibit significant inhibition of cyclooxygenase enzymes, which are key targets in treating inflammatory diseases .

- Anticancer Activity : Research has demonstrated that derivatives of this compound possess anticancer properties. A study highlighted that certain derivatives showed enhanced cytotoxicity against various cancer cell lines, indicating potential for further development as anticancer therapeutics .

Synthesis of Active Pharmaceutical Ingredients (APIs)

The compound serves as an intermediate in the synthesis of several APIs, particularly those targeting cancer and inflammatory diseases. Its ability to undergo various chemical transformations allows for the development of complex molecules with therapeutic potential.

Synthesis Pathways

| Reaction Type | Description |

|---|---|

| Functional Group Modification | Conversion of the carboxylic acid group to amides or esters for increased activity. |

| Cyclization Reactions | Formation of cyclic structures that enhance bioactivity and selectivity. |

The biological activity of this compound has been studied extensively:

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX enzymes | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotective | Potential inhibition of cholinesterases |

Research Trends and Future Directions

Recent studies indicate a growing interest in fluorinated pyrazoles due to their enhanced pharmacokinetic properties. The incorporation of fluorine atoms often leads to improved metabolic stability and bioavailability, making these compounds attractive candidates for further research.

Emerging Applications

- Neurological Disorders : There is potential for developing therapies targeting neurodegenerative diseases through the modulation of cholinergic systems.

- Targeted Cancer Therapies : The design of targeted therapies utilizing this compound could lead to more effective treatments with fewer side effects.

Comparaison Avec Des Composés Similaires

Comparison with Similar Pyrazole Derivatives

Structural and Physicochemical Properties

*Estimated based on structural analogs.

Key Observations:

- Substituent Effects :

- Oxan-4-yl group : Compared to hydroxyethyl () or methyl (), oxan-4-yl provides a balance of moderate hydrophilicity and conformational rigidity due to its cyclic ether structure .

- Fluorine Position : Meta-fluorine (3-fluorophenyl) in the target compound vs. para-fluorine (4-fluorophenyl in ) may influence electronic effects and binding interactions in biological systems.

- Trifluoromethyl (CF₃) : ’s compound has higher lipophilicity (XLogP3 = 2.4) due to CF₃, whereas the target compound’s oxan-4-yl group likely reduces logP (~2.1), enhancing solubility .

Pharmacokinetic Considerations

- Solubility : The oxan-4-yl group’s ether oxygen can form hydrogen bonds, improving aqueous solubility compared to fully aromatic substituents (e.g., diphenyl in ) .

- Membrane Permeability : Compounds with trifluoromethyl groups () exhibit higher lipophilicity, favoring passive diffusion, whereas the target compound’s moderate logP (~2.1) suggests balanced permeability and solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.